2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile
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Overview
Description
2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound characterized by its complex structure, which includes multiple phenyl rings and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves the coupling of 2,4,6-trichlorophenylacetylene with 2-ethynylbenzonitrile. This reaction can be catalyzed by palladium complexes under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and solvents, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Tris(2,4,6-trichlorophenyl)methyl radicals
Uniqueness
2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of multiple ethynyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
823227-74-3 |
---|---|
Molecular Formula |
C23H10Cl3N |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
2-[2-[2-[2-(2,4,6-trichlorophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C23H10Cl3N/c24-20-13-22(25)21(23(26)14-20)12-11-17-6-2-1-5-16(17)9-10-18-7-3-4-8-19(18)15-27/h1-8,13-14H |
InChI Key |
WOJQTCFTNSKNGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2C#N)C#CC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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